

using Bromozinc(1+);butane in carbon-carbon bond formation

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Compound Focus: Bromozinc(1+);butane

CAS No.: 171860-66-5

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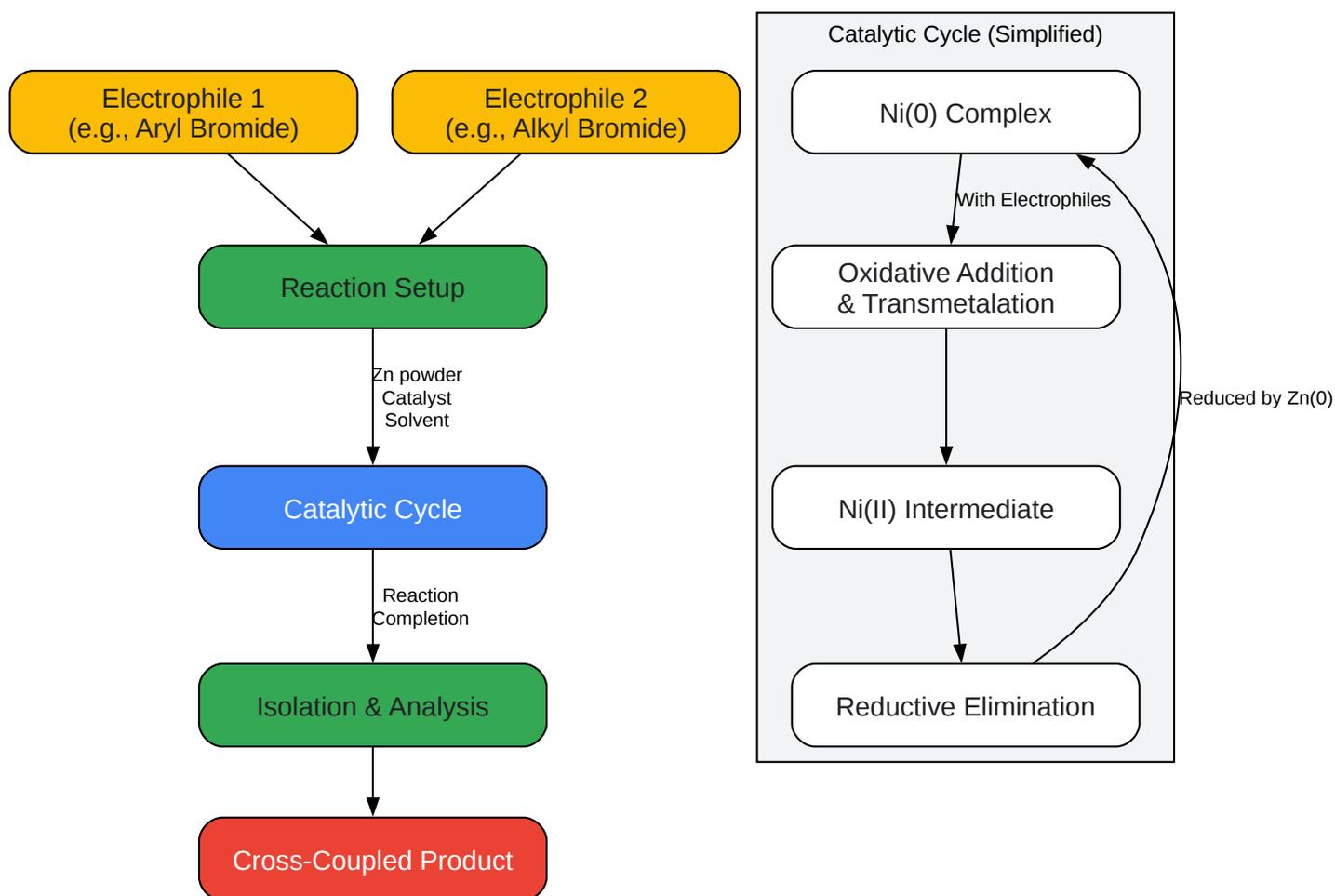
Zinc in Reductive Cross-Coupling Reactions

While "**Bromozinc(1+);butane**" isn't specifically mentioned, zinc metal is used to generate organozinc intermediates *in situ* or to directly facilitate coupling between two electrophiles. The table below summarizes some of these relevant reactions, though they do not involve butane directly.

Reaction Type	Coupling Partners	Key Conditions	Product	Note
Reductive Cross-Coupling [1]	Aryl Bromide + Alkyl Bromide	Ni catalyst, Zn, room temperature	Alkylated Arene	High functional group tolerance
Reductive Allylation [1]	Aryl/Vinyl Bromide + Allylic Acetate	Ni/Pd catalyst, Zn, LiBr additive	Allylated Product	Coupling of two different sulfonate esters
Decarboxylative Coupling [1]	Alkyl NHP Ester + Aryl Iodide	Ni catalyst, Zn	Alkylated Arene	Forms alkyl radicals from carboxylic acids

Workflow for a Typical Zinc-Mediated Cross-Coupling

The following diagram illustrates the general workflow for a nickel-catalyzed reductive cross-coupling, a representative reaction where zinc metal is consumed.



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Experimental Protocol Example

The following is a generalized procedure, adapted from the literature, for a nickel-catalyzed reductive cross-coupling of an aryl bromide with an alkyl bromide [1]. This illustrates how zinc is typically used.

- **Reaction Setup:** In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the aryl bromide (1.0 equiv), alkyl bromide (1.2-1.5 equiv), nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%), and ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 6-12 mol%).
- **Addition of Solvent and Reductant:** Add a suitable anhydrous solvent (e.g., DMA or DMF). Add zinc powder (2.0-3.0 equiv) last. The reaction is often assembled on the benchtop with no special precautions to exclude air or moisture, though this depends on the specific protocol [1].
- **Reaction Execution:** Seal the vessel and stir the reaction mixture at room temperature or at a defined elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Once the starting material is consumed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to quench excess zinc. The zinc salts can be removed by filtration through a pad of Celite.
- **Purification and Analysis:** Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel. Analyze the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Considerations for Researchers

- **Butane's Role:** The search results do not clarify the role of "butane" in this context. Butane could theoretically be involved as a solvent, a starting material for radical formation, or as part of the organozinc reagent (e.g., *n*-butylzinc), but this is speculative without a specific reference.
- **Mechanochemical Activation:** Ball milling can be used as an alternative to traditional solution-based methods, offering reduced solvent usage, shorter reaction times, and enhanced efficiency in zinc-mediated reactions [1].
- **Aqueous Micellar Conditions:** Some zinc-mediated reactions can be performed in an aqueous micellar medium at room temperature, providing a greener alternative to traditional organic solvents [1].

I hope this information provides a useful starting point for your research. For more precise information, you may need to consult specialized organic chemistry databases or search for the specific compound in primary literature using its CAS number.

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References

1. Zinc [organic-chemistry.org]

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